molecular formula C14H9N5O B5449438 3-[7-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE

3-[7-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE

Cat. No.: B5449438
M. Wt: 263.25 g/mol
InChI Key: HZFDYGOPIQWTKH-UHFFFAOYSA-N
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Description

3-[7-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE is a heterocyclic compound that contains a furan ring, a triazolopyrimidine ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[7-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE can be achieved through a microwave-mediated, catalyst-free method. This involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction conditions typically involve the use of dry toluene and molecular sieves to enhance the yield .

Industrial Production Methods

The method’s broad substrate scope and good functional group tolerance make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-[7-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the triazolopyrimidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Mechanism of Action

The mechanism of action of 3-[7-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE involves its interaction with specific molecular targets. It acts as an inverse agonist for RORγt and inhibits enzymes such as PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of various biological pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[7-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE is unique due to its specific combination of a furan ring, a triazolopyrimidine ring, and a pyridine ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

7-(furan-2-yl)-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5O/c1-3-10(9-15-6-1)13-17-14-16-7-5-11(19(14)18-13)12-4-2-8-20-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFDYGOPIQWTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN3C(=CC=NC3=N2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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